molecular formula C4H11NO2S B1227323 tert-Butylsulfonamide CAS No. 34813-49-5

tert-Butylsulfonamide

Cat. No. B1227323
CAS RN: 34813-49-5
M. Wt: 137.2 g/mol
InChI Key: GWJSQKNYHPYZRN-UHFFFAOYSA-N
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Description

Tert-butylsulfonamide , also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide , belongs to the class of sulfinamides . Both enantiomeric forms are commercially available and are widely used in asymmetric synthesis as chiral auxiliaries . These compounds often serve as chiral equivalents of ammonia for the synthesis of amines .


Synthesis Analysis

The most extensively used enantiopure tert-butylsulfinamide has emerged as the gold standard among many other sulfinamides over the last two decades. It plays a crucial role in the stereoselective synthesis of amines and their derivatives. Researchers have explored various synthetic methodologies involving tert-butylsulfinamide, particularly in the context of asymmetric N-heterocycle synthesis via sulfinimines . This approach provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which often represent key structural motifs in natural products and therapeutically applicable compounds .


Molecular Structure Analysis

The molecular structure of tert-butylsulfinamide features a tertiary butyl group (tert-butyl) attached to a sulfur atom via a sulfinyl (SO) linkage. The compound’s stereochemistry is crucial for its chiral properties and utility in asymmetric synthesis .


Chemical Reactions Analysis

    Thermal Rearrangement : Tert-butylsulfinamides are unstable above room temperature and can undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide .

Scientific Research Applications

Synthesis of N-Heterocycles

tert-Butylsulfonamide: is extensively used in the synthesis of N-heterocycles via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds .

Chiral Auxiliary in Stereoselective Synthesis

As a chiral auxiliary, tert-Butylsulfonamide has been the gold standard for the stereoselective synthesis of amines and their derivatives. It facilitates highly diastereoselective conversions and is known for its ease of use in large-scale reactions .

Development of Anti-Inflammatory Drugs

Research has shown that derivatives of tert-Butylsulfonamide can be used in the synthesis of pyrazole derivatives, which act as effective PDE4 inhibitors for treating anti-inflammatory diseases .

Asymmetric Synthesis of Amines

tert-Butylsulfonamide: is a key reagent in the asymmetric synthesis of amines, where it is used to derive sulfinimines that undergo reactions with excellent diastereoselectivity .

Synthesis of Chiral Amine Ligands

The compound has been utilized in the stereoselective synthesis of chiral amine ligands, which are important in various chemical reactions and pharmaceutical applications .

Production of Bioactive Structures

The synthesis techniques involving tert-Butylsulfonamide are in demand for creating bioactive structures that find applications in the development of new drugs and therapeutic agents .

Creation of Agrochemicals

N-heterocyclic compounds synthesized using tert-Butylsulfonamide are components of agrochemicals, contributing to the agricultural industry by enhancing the effectiveness of pesticides and fertilizers .

Manufacturing of Dyes

The chemical pathways facilitated by tert-Butylsulfonamide are also employed in the manufacturing of dyes, which are used in various industries, including textiles and printing .

Mechanism of Action

Target of Action

Tert-Butylsulfonamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of tert-Butylsulfonamide are the molecules involved in the synthesis of amines and their derivatives .

Mode of Action

Tert-Butylsulfonamide interacts with its targets through a process known as asymmetric N-heterocycle synthesis via sulfinimines . This process involves the reaction of tert-Butylsulfonamide with other molecules to form intermediates that are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .

Biochemical Pathways

The biochemical pathways affected by tert-Butylsulfonamide are primarily those involved in the synthesis of amines and their derivatives . These pathways include the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of tert-Butylsulfonamide’s action primarily involve the synthesis of amines and their derivatives . The compound’s interaction with its targets leads to the formation of intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . This results in the synthesis of structurally diverse amines and their derivatives .

Action Environment

The action of tert-Butylsulfonamide can be influenced by various environmental factors. For instance, tert-Butylsulfonamides are unstable above room temperature, and in chlorinated solvents, they undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of certain solvents .

properties

IUPAC Name

2-methylpropane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJSQKNYHPYZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373838
Record name tert-Butylsulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylsulfonamide

CAS RN

34813-49-5
Record name tert-Butylsulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butyl)sulphonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes tert-Butylsulfonamide useful in organic synthesis?

A: tert-Butylsulfonamide serves as a versatile building block in organic synthesis. For instance, it acts as a nitrogen source in catalytic reactions like aminohydroxylation and aziridination of olefins []. This is similar to the role of Chloramine-T, but with the advantage of easy removal of the tert-butylsulfonyl group under mild acidic conditions to reveal the desired amino group []. Additionally, tert-Butylsulfonamide can be readily converted to (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, a valuable reagent in allylation reactions [].

Q2: Are there any known stability concerns regarding tert-Butylsulfonamide?

A: While generally stable at room temperature, tert-Butylsulfonamide can undergo rearrangement at elevated temperatures, especially in chlorinated solvents []. This rearrangement leads to the formation of N-(tert-butylthio)-tert-butylsulfonamide. Therefore, storage and reaction conditions should consider this thermal instability.

Q3: How does the structure of tert-Butylsulfonamide derivatives influence their photophysical properties?

A: Introducing substituents onto the tert-Butylsulfonamide scaffold can significantly alter its photophysical properties. For example, incorporating a bithiophene moiety and tert-butyl groups into the structure results in a water-soluble derivative with enhanced fluorescence quantum yield compared to unsubstituted bithiophene []. This modification allows for the application of the derivative as a potential fluorescent sensor for metal ions, exhibiting high selectivity towards copper(II) at neutral pH and mercury(II) at alkaline pH [].

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